molecular formula C25H26N4O4S2 B11363502 N-(3,4-dimethylphenyl)-2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]pyrimidine-4-carboxamide

N-(3,4-dimethylphenyl)-2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]pyrimidine-4-carboxamide

Cat. No.: B11363502
M. Wt: 510.6 g/mol
InChI Key: KYDKABHGDNAJOB-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the ethanesulfonyl group and the amino substituents. Common reagents used in these steps include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The ethanesulfonyl group can be substituted with other functional groups under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups would yield corresponding amines.

Scientific Research Applications

N-(3,4-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(3,4-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-DIMETHYLPHENYL)-2-{[4-ETHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
  • N-(3,5-DIMETHYLPHENYL)-2-{[4-ETHYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
  • N-(2,6-DIMETHYLPHENYL)-2-{[4-ETHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Uniqueness

N-(3,4-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

Molecular Formula

C25H26N4O4S2

Molecular Weight

510.6 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-ethylsulfonyl-5-[furan-2-ylmethyl(thiophen-2-ylmethyl)amino]pyrimidine-4-carboxamide

InChI

InChI=1S/C25H26N4O4S2/c1-4-35(31,32)25-26-14-22(23(28-25)24(30)27-19-10-9-17(2)18(3)13-19)29(15-20-7-5-11-33-20)16-21-8-6-12-34-21/h5-14H,4,15-16H2,1-3H3,(H,27,30)

InChI Key

KYDKABHGDNAJOB-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC(=C(C=C2)C)C)N(CC3=CC=CO3)CC4=CC=CS4

Origin of Product

United States

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